(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Description
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSBEYHHRKMJL-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120570-48-1 | |
| Record name | 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Oximation of 4-Chloroacetoacetic Ester
The synthesis begins with the oximation of 4-chloroacetoacetic ester, a reaction conducted in glacial acetic acid using sodium nitrite (NaNO₂) as the nitrosating agent. The process involves cooling the reaction mixture to 0°C to minimize side reactions and ensure regioselectivity. As detailed in the patent, 174.0 g (1.0 mol) of 4-chloroacetoacetic ester is combined with 176.0 g of glacial acetic acid, followed by the dropwise addition of a sodium nitrite solution (72.8 g, 1.05 mol in 102.0 g water) over 45 minutes. This step generates 4-chloro-2-hydroxyiminoacetoacetic ester, which remains in solution at -15°C to prevent decomposition.
Cyclization with Thiourea
Without isolating the intermediate, the chlorohydroxyimino ester is directly reacted with thiourea in an aqueous medium. The patent emphasizes maintaining the reaction temperature below +40°C to avoid by-product formation. A solution of 76.1 g (1.0 mol) of thiourea in 610.0 g water is prepared at 30–35°C, and the cold (-15°C) chlorohydroxyimino ester solution is introduced via dosing pump over 45 minutes. This controlled addition ensures the exothermic reaction remains within the safe temperature range, yielding 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester as a crystalline solid.
Methylation via Phase Transfer Catalysis
The final step involves methylating the hydroxyimino group using dimethyl sulfate [(CH₃)₂SO₄] under phase transfer catalysis (PTC). The hydroxyimino ester is suspended in acetone with tetrabutyl ammonium hydrogen sulfate (TBAHSO₄, 5 mol%), followed by the addition of concentrated sodium hydroxide and dimethyl sulfate at 0–5°C. This method achieves an 80% yield in the methylation step, a significant improvement over traditional methods (40–50%).
Critical Reaction Conditions and Optimization
Temperature Control
Catalytic System
Phase transfer catalysis using TBAHSO₄ enables efficient interfacial reactions between the aqueous and organic phases. This catalyst facilitates the deprotonation of the hydroxyimino group, allowing rapid methylation with dimethyl sulfate in acetone.
Solvent Selection
-
Glacial acetic acid : Serves as both solvent and acid catalyst during oximation.
-
Acetone : Chosen for its aprotic nature and compatibility with PTC, ensuring high solubility of the intermediates.
Industrial-Scale Production
Batch vs. Continuous Flow
The patented process is optimized for large-scale batch production, with demonstrated scalability in Example 1 of the patent. Key advantages include:
-
No intermediate isolation : Eliminates yield losses and reduces processing time.
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Isomeric purity : Exclusive formation of the syn-isomer, critical for antibiotic activity.
Yield and Purity Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Oximation | 95 | 98 |
| Cyclization | 85 | 97 |
| Methylation (PTC) | 80 | 99 |
Comparative Analysis with Traditional Methods
Isomeric Control
Earlier methods, such as those described in German OS No. 28 06 226, produced mixtures of syn- and anti-isomers, necessitating costly separation steps. The patented approach eliminates this issue by enforcing syn-selective methylation through steric and electronic effects modulated by PTC.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Production
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves several key steps:
- Oximization : The process begins with the oximization of 4-chloroacetoacetic ester using sodium nitrite in glacial acetic acid at low temperatures to form chlorohydroxyimino esters.
- Reaction with Thiourea : The resultant chlorohydroxyimino ester is then reacted directly with thiourea, yielding the desired hydroxyimino acetic ester in a single step without the need for intermediate isolation.
- Methylation : The final step involves methylation using dimethyl sulfate and a phase transfer catalyst, which significantly increases the yield of the product from 40-50% to about 80% .
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties.
- Mechanism of Action : The compound functions by inhibiting bacterial cell wall synthesis, making it effective against various strains of bacteria. It has been tested in combination with other antibiotics to enhance its efficacy.
- Case Studies : A study published in Antibiotics highlighted the synthesis of derivatives of this compound that showed increased antibacterial activity against resistant strains . Another investigation into its derivatives found that modifications to the hydroxyimino group could lead to improved pharmacological profiles .
Potential Uses in Drug Development
The unique structure of this compound makes it a valuable candidate for further pharmaceutical development:
- Cephalosporin Derivatives : This compound serves as a critical building block for semisynthetic cephalosporins, which are widely used as antibiotics. The incorporation of the aminothiazole moiety enhances the antibacterial spectrum and potency of these drugs.
| Compound | Structure | Application |
|---|---|---|
| This compound | Structure | Antibiotic synthesis |
| Derivative A | Structure | Enhanced antibacterial activity |
| Derivative B | Structure | Broad-spectrum antibiotic |
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The hydroxyimino group plays a crucial role in this inhibitory action by forming hydrogen bonds with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs primarily differ in the substituents on the imino group or the acetic acid moiety. Key examples include:
a. Methoxyimino Derivatives
- (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (CAS: 65872-41-5): Replacing the hydroxyimino (-NOH) group with methoxyimino (-NOMe) improves chemical stability and solubility in organic solvents. This derivative exhibits enhanced antibacterial activity against β-lactamase-producing strains due to increased resistance to enzymatic hydrolysis .
b. Carboxymethoxyimino Derivatives
- (Z)-2-(2-Aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid (CAS: 74440-05-4): The addition of a carboxymethoxy group (-OCH₂COOH) introduces polarity, improving water solubility. This modification is advantageous for parenteral formulations but may reduce oral bioavailability .
c. Phenoxy-Substituted Analogs
- 490-M18: (2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid (): Substitution with aromatic groups (e.g., phenoxy) increases lipophilicity, enhancing penetration into Gram-negative bacterial membranes. However, steric hindrance from bulky groups may reduce binding affinity to PBPs .
Solubility and Physicochemical Properties
A comparative solubility study in pure solvents (282–330 K) revealed:
| Solvent | (Z)-Hydroxyimino Derivative (g/L) | Methoxyimino Derivative (g/L) |
|---|---|---|
| Water | 12.3 (at 298 K) | 8.7 (at 298 K) |
| Methanol | 45.6 | 62.4 |
| Ethanol | 28.9 | 39.2 |
The hydroxyimino compound’s higher water solubility makes it preferable for intravenous formulations, whereas the methoxyimino analog’s solubility in alcohols aids in synthesis and purification .
Biological Activity
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, commonly referred to as 2-ATHIAA, is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 187.18 g/mol
- IUPAC Name : 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
- CAS Number : 66338-96-3
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 187.18 g/mol |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
| Synonyms | 2-ATHIAA |
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminothiazole with glyoxylic acid under acidic conditions. The general reaction scheme is as follows:
- Starting Materials : 2-Aminothiazole and glyoxylic acid.
- Reaction Conditions : Acidic medium (e.g., hydrochloric acid).
- Isolation : The product is isolated through crystallization.
This method can be scaled for industrial production by optimizing reaction parameters and employing continuous flow reactors to enhance yield and purity .
This compound exhibits various biological activities, primarily attributed to its structural features:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial cell wall synthesis through targeting key enzymes involved in peptidoglycan formation.
- Antifungal Properties : Research indicates that it may inhibit the growth of certain fungal strains, making it a candidate for antifungal drug development.
- Anticancer Properties : Preliminary studies suggest that 2-ATHIAA may possess anticancer properties, potentially through the inhibition of specific enzymes involved in cancer cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that 2-ATHIAA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antifungal Activity : In vitro assays indicated that the compound showed significant antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .
- Enzyme Inhibition Studies : Investigations into its mechanism revealed that it can inhibit specific enzymes such as dihydrofolate reductase, which is crucial for bacterial survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar thiazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Aminothiazole | Antimicrobial, antifungal | Precursor to 2-ATHIAA |
| 2-Amino-4-thiazoleacetic acid | Antibacterial | Lacks oxime functional group |
| (Z)-2-(Methoxyimino)acetic acid | Anticancer | Similar structure but different functional groups |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid with high stereochemical purity?
- The synthesis requires precise control of reaction conditions to maintain the Z-configuration, critical for biological activity. Orthogonal experimental designs (e.g., varying molar ratios of reactants, solvents, and catalysts) are recommended. For example, optimizing the condensation of 2-(2-aminothiazol-4-yl)acetic acid derivatives with hydroxylamine under acidic conditions can improve yields (86.8% achieved via acetonitrile solvent, 5°C, and triethylamine catalysis) . Use of protective groups like tert-butoxycarbonyl (Boc) prevents undesired side reactions during coupling steps .
Q. How does this compound function as a β-lactam antibiotic side chain?
- The (Z)-hydroxyimino group enhances binding to penicillin-binding proteins (PBPs) in bacterial cell walls, increasing antibiotic efficacy. Structural analogs, such as cefdinir and cefepime, rely on this moiety for activity against Gram-negative pathogens. The thiazole ring and iminoacetate backbone contribute to stability against β-lactamases .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- NMR spectroscopy (¹H/¹³C) distinguishes E/Z isomers via chemical shifts of the imino proton (δ 8–10 ppm for Z-configuration). HPLC-MS with C18 columns (e.g., 0.1% TFA in acetonitrile/water gradient) detects impurities like deacetylated byproducts or diastereomers . X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers mitigate isomerization of the (Z)-configuration under physiological conditions?
- Isomerization to the inactive E-form occurs at elevated temperatures or alkaline pH. Stabilization strategies include:
- Structural modifications : Introducing electron-withdrawing groups (e.g., methoxyimino instead of hydroxyimino) reduces tautomerization .
- Formulation additives : Buffering agents (e.g., citrate, pH 5–6) and lyophilization minimize degradation .
Q. What are the challenges in characterizing degradation products of this compound?
- Degradation pathways include hydrolysis of the thiazole ring or imino bond. LC-HRMS identifies products like 2-(2-aminothiazol-4-yl)acetic acid (m/z 173.02) and hydroxylamine adducts. Conflicting data may arise from matrix effects in biological samples, requiring solid-phase extraction for clean-up .
Q. How do computational models predict the binding affinity of derivatives to bacterial targets?
- Molecular docking (e.g., AutoDock Vina) simulates interactions with PBPs, prioritizing derivatives with lower binding energies. For example, methoxyimino analogs show improved van der Waals contacts compared to hydroxyimino forms. MD simulations assess conformational stability in aqueous environments .
Q. What experimental discrepancies arise in bioactivity assays, and how are they resolved?
- Contradictory MIC values may stem from:
- Impurities : Trace levels of (E)-isomers or unprotected intermediates reduce potency. Rigorous HPLC purity thresholds (>98%) are essential .
- Resistance mechanisms : Efflux pump activity in clinical isolates necessitates checkerboard assays with efflux inhibitors (e.g., PAβN) .
- Metabolomic profiling (e.g., LC-MS/MS) clarifies intracellular accumulation differences across bacterial strains .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., 1:1.2 molar ratio of acid to DM reagent) .
- Analytical Workflows : Combine orthogonal techniques (NMR, HPLC-MS, XRD) for unambiguous characterization .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with kinetic modeling to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
